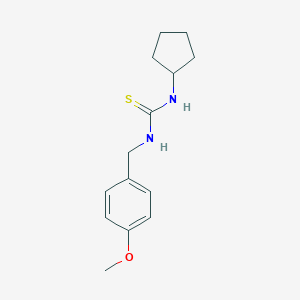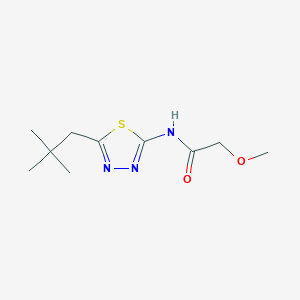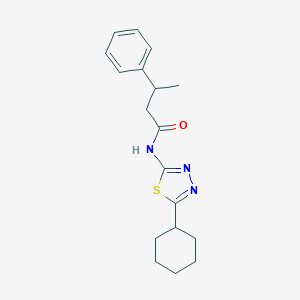
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea, also known as CPMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPMT is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied in vitro and in vivo. In
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been studied for its potential therapeutic properties in various fields, including cancer, diabetes, and inflammation. In cancer research, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been reported to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been found to reduce the production of pro-inflammatory cytokines.
Mecanismo De Acción
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways in the body. For example, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea inhibits the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell proliferation and survival. N-cyclopentyl-N'-(4-methoxybenzyl)thiourea also inhibits the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea reduces the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). N-cyclopentyl-N'-(4-methoxybenzyl)thiourea also increases the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea improves insulin sensitivity and glucose uptake in adipocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has some limitations, such as its poor bioavailability and limited in vivo efficacy. Therefore, researchers need to use appropriate delivery systems and dosages to overcome these limitations.
Direcciones Futuras
There are several future directions for N-cyclopentyl-N'-(4-methoxybenzyl)thiourea research, including the development of novel delivery systems to improve its bioavailability and efficacy, the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, and the investigation of its safety and toxicity in preclinical and clinical studies.
Conclusion:
In summary, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea is a promising chemical compound that has potential therapeutic properties in various fields of research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and reported. Further research is needed to fully understand its therapeutic potential and to develop effective treatments for various diseases.
Métodos De Síntesis
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea can be synthesized using different methods, including the reaction of 4-methoxybenzyl isothiocyanate with cyclopentylamine or the reaction of 4-methoxybenzyl chloride with cyclopentylthiourea. The former method yields higher purity and yield of N-cyclopentyl-N'-(4-methoxybenzyl)thiourea.
Propiedades
Nombre del producto |
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea |
|---|---|
Fórmula molecular |
C14H20N2OS |
Peso molecular |
264.39 g/mol |
Nombre IUPAC |
1-cyclopentyl-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-8-6-11(7-9-13)10-15-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H2,15,16,18) |
Clave InChI |
CVXLPSXZPALUPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2CCCC2 |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=S)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)
![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)


![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)



![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)

![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)